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Compound of Interest

Compound Name: 4-Morpholinopyridine

CAS No.: 2767-91-1

Cat. No.: B1661938

Get Quote

Part 1: Executive Technical Summary
4-Morpholinopyridine (CAS: 2762-42-7) represents a quintessential "push-pull" aromatic

system. Structurally, it fuses an electron-rich morpholine ring with an electron-deficient pyridine

ring. This architecture is not merely of academic interest; it serves as a potent nucleophilic

catalyst in acylation reactions (superior to pyridine due to the +M effect) and a versatile scaffold

in medicinal chemistry (e.g., kinase inhibitors).[1]

This guide provides a definitive reference for the identification and validation of 4-
Morpholinopyridine. Unlike standard data sheets, we analyze the causality between the

electronic structure and the observed spectral data, ensuring that researchers can distinguish

this molecule from structural isomers or degradation products.

Part 2: Structural & Electronic Analysis
To interpret the spectra correctly, one must understand the electronic environment.[1] The

nitrogen atom of the morpholine ring acts as a strong electron donor (+M effect) into the

pyridine ring.[1] This resonance delocalization significantly shields the pyridine protons at the 3

and 5 positions, a diagnostic feature in the NMR spectrum.[1]
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Diagram 1: Resonance & Electronic Effects
Visualization of the electron density flow responsible for unique NMR chemical shifts.
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Click to download full resolution via product page

Caption: The resonance interaction (N-N conjugation) increases electron density at the pyridine

3,5-positions, causing significant upfield shifts in NMR.

Part 3: Spectroscopic Atlas
Nuclear Magnetic Resonance (NMR)
Solvent: Chloroform-d (

) Internal Standard: TMS (

0.00 ppm)

The

NMR spectrum displays a classic AA'BB' system for the pyridine ring and two distinct triplets for
the morpholine chair conformation.[1]

Table 1:

NMR Assignments (400 MHz)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1661938/docs?utm_src=pdf-body-img#technical-monograph-spectroscopic-characterization-of-4-morpholinopyridine
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1661938?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position
Shift (

ppm)

Multiplicit
y

Integral

Coupling
(

Hz)

Structural
Assignm
ent

Electroni
c Logic

Py-H2, H6 8.24 Doublet (d) 2H 6.0 -Pyridine

Deshielded

by adjacent

Pyridine

Nitrogen (-I

effect).

Py-H3, H5 6.65 Doublet (d) 2H 6.0 -Pyridine

Diagnostic:

Strongly

shielded by

Morpholine

N lone pair

(+M).

Mor-O-

CH2
3.82 Triplet (t) 4H 4.8

Morpholine

(Ether)

Deshielded

by Oxygen

electroneg

ativity.[1]

Mor-N-CH2 3.28 Triplet (t) 4H 4.8
Morpholine

(Amine)

Moderately

deshielded

by

Nitrogen.

[1]

Table 2:

NMR Assignments (100 MHz)
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Position
Shift (

ppm)
Assignment Notes

C4 (Py) 155.1 Quaternary (Ipso)
Attached to

Morpholine N.

C2, C6 (Py) 150.2
CH (

)

Typical pyridine

-carbon shift.[1]

C3, C5 (Py) 107.5
CH (

)

Diagnostic: Upfield

shift due to resonance

(compare to

unsubstituted pyridine

~123 ppm).[1]

C (O-CH2) 66.5 Ether carbon.[1]

C (N-CH2) 45.8 Amine carbon.[1]

Mass Spectrometry (MS)[1]
Ionization Mode: Electron Impact (EI, 70 eV)[1]

The molecule is relatively stable due to the aromatic ring, but the morpholine ring is the primary

site of fragmentation.[1]

Table 3: MS Peak Assignments
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m/z Intensity
Fragment
Assignment

Mechanism

164 100% (Base)

Molecular Ion. Highly

stable aromatic

system.[1]

133 ~15%

Loss of hydroxymethyl

radical (Morpholine

ring opening).[1]

106 ~40%

Loss of

(Retro-Diels-Alder like

fragmentation of

morpholine).[1]

78 ~20%

Pyridinyl cation (Loss

of morpholine radical).

[1]

Diagram 2: Fragmentation Pathway
Visualizing the breakdown of the molecular ion.

Molecular Ion
[M]+ m/z 164
(Base Peak)

Fragment m/z 106
[M - C2H4O]+

Loss of C2H4O
(Morpholine breakdown)

Fragment m/z 78
[Pyridine]+

Loss of C2H2N fragment
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Click to download full resolution via product page

Caption: The stability of the aromatic pyridine ring results in a strong molecular ion (m/z 164),

with primary fragmentation occurring at the morpholine ether bridge.

Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Thin Film)[1]

Wavenumber (

)
Intensity Vibration Mode Assignment

3020 - 3080 Weak
C-H Stretch (

)

Aromatic Pyridine

Ring.

2850 - 2970 Medium
C-H Stretch (

)

Aliphatic Morpholine

Ring (

).

1590, 1505 Strong C=C / C=N Stretch
Pyridine Ring Skeletal

Vibrations.

1115 Strong C-O-C Stretch
Morpholine Ether

Linkage.[1]

Part 4: Experimental Protocol (Synthesis &
Purification)
To generate a valid reference standard, one must synthesize the compound with high purity.[1]

The following protocol relies on Nucleophilic Aromatic Substitution (

).

Reaction Principle: 4-Chloropyridine is activated for nucleophilic attack.[1] Morpholine acts as

both the nucleophile and the base to scavenge the HCl byproduct.[1]

Step-by-Step Methodology
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Reagents:

4-Chloropyridine Hydrochloride (10 mmol, 1.50 g)

Morpholine (Excess, 50 mmol, 4.35 g) - Acts as solvent and base.

Water (5 mL) - Optional, to moderate exotherm.

Procedure:

Setup: 25 mL Round Bottom Flask with reflux condenser.

Addition: Charge 4-Chloropyridine HCl and Morpholine.

Reaction: Heat to reflux (

) for 4-6 hours. Monitor by TLC (10% MeOH in DCM).[1]

Workup:

Cool to room temperature.[1][2]

Add 10% NaOH solution (10 mL) to ensure free base formation.[1]

Extract with Dichloromethane (DCM) (

mL).[1]

Wash combined organics with brine.[1]

Dry over anhydrous

.[1]

Purification:

Concentrate in vacuo.[1][3]

Recrystallize from Hexane/Ethyl Acetate OR sublime under high vacuum if ultra-high

purity is required.[1]
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Yield: Expect 85-95% (Off-white solid).[1]

Part 5: Quality Control Workflow
This diagram illustrates the decision matrix for validating the synthesized material before

release for biological or catalytic testing.

Diagram 3: Validation Logic
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Caption: The critical QC checkpoint is the chemical shift of the beta-protons; if they are not

significantly shielded, the free base has not been formed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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